7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one
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Overview
Description
The compound 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE is a complex organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from simpler precursors. One common approach is the condensation of a chromen-2-one derivative with a decahydroisoquinoline derivative under specific reaction conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require a catalyst like palladium on carbon and are carried out under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
1,2,3,4-Tetrahydroisoquinolines: Exhibits diverse biological activities against pathogens and neurodegenerative disorders.
Uniqueness
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C28H31NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-4-methyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C28H31NO5/c1-19-23-11-10-22(33-18-20-7-3-2-4-8-20)15-25(23)34-27(31)24(19)16-26(30)29-14-13-28(32)12-6-5-9-21(28)17-29/h2-4,7-8,10-11,15,21,32H,5-6,9,12-14,16-18H2,1H3 |
InChI Key |
RSBLEVQCACWQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
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